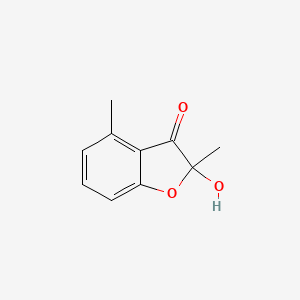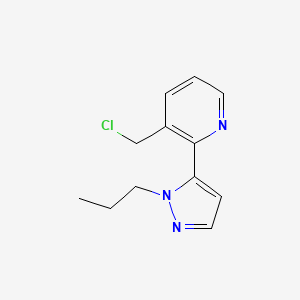
3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group attached to the third carbon of the pyridine ring and a propyl-substituted pyrazole ring attached to the second carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Propyl Group: The propyl group can be introduced via alkylation of the pyrazole ring using a suitable propyl halide in the presence of a base.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Attachment of the Pyrazole Ring to the Pyridine Ring: This can be achieved through a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate catalysts and conditions.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation of the pyridine ring using formaldehyde and hydrochloric acid or other chloromethylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring or the pyrazole ring can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in aqueous or organic solvents under controlled conditions.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation. Reactions are typically carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives where the chlorine atom is replaced by other functional groups.
Oxidation Reactions: Products include oxidized derivatives of the pyrazole ring, such as pyrazole N-oxides.
Reduction Reactions: Products include partially or fully reduced derivatives of the pyridine or pyrazole rings.
科学的研究の応用
3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers, dyes, and catalysts.
作用機序
The mechanism of action of 3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. The pyrazole and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(chloromethyl)-2-(1-methyl-1H-pyrazol-5-yl)pyridine
- 3-(chloromethyl)-2-(1-ethyl-1H-pyrazol-5-yl)pyridine
- 3-(chloromethyl)-2-(1-butyl-1H-pyrazol-5-yl)pyridine
Comparison
Compared to its similar compounds, 3-(chloromethyl)-2-(1-propyl-1H-pyrazol-5-yl)pyridine is unique due to the specific length and branching of the propyl group, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the propyl group may also affect the compound’s ability to interact with specific molecular targets, leading to differences in its biological and industrial applications.
特性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
3-(chloromethyl)-2-(2-propylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H14ClN3/c1-2-8-16-11(5-7-15-16)12-10(9-13)4-3-6-14-12/h3-7H,2,8-9H2,1H3 |
InChIキー |
NTMMKMSCOFIPRH-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=CC=N1)C2=C(C=CC=N2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



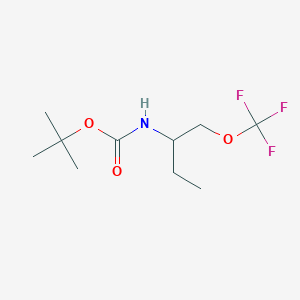

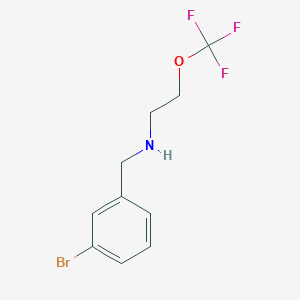
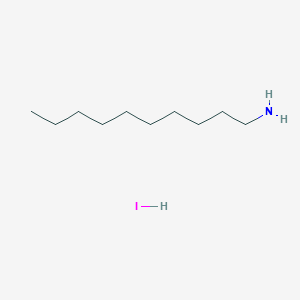
![1,3,5,7-tetramethyl-6H-imidazo[4,5-f]benzimidazol-1-ium](/img/structure/B15052462.png)
![2-((R)-3-Amino-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)-3,3-dimethylbutanoicacid](/img/structure/B15052472.png)


![4-hydroxy-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B15052505.png)
![2-(Benzyloxy)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15052508.png)
![7,8-Dichloropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15052525.png)
